Oleacein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oleacein is a bioactive phenolic compound predominantly found in olive oil and olive mill wastewater. It is known for its potent antioxidant and anti-inflammatory properties, making it one of the most significant phenolic compounds in olive oil . This compound has been linked to various health benefits, including cardiovascular protection, anti-cancer properties, and promoting longevity .

准备方法

Synthetic Routes and Reaction Conditions: Oleacein can be synthesized from oleuropein, a secoiridoid glucoside abundant in olive leaves. The synthesis involves a solid acid-catalyzed one-step reaction, which converts oleuropein to this compound. This method is efficient and allows for the recovery and reuse of the catalyst . Another synthetic route involves combining the dialdehydic form of decarboxymethyl elenolic acid with hydroxytyrosol .

Industrial Production Methods: Industrial production of this compound involves extracting it from extra virgin olive oil and olive mill wastewater. The extraction process includes malaxation at specific temperatures and durations to maximize the yield of phenolic compounds, including this compound . The use of response surface methodology has been proposed to optimize the extraction process, ensuring high yields of this compound and other phenolic compounds .

化学反应分析

Types of Reactions: Oleacein undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its strong antioxidant activity, which involves scavenging free radicals and reducing oxidative stress .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxyl groups, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain its antioxidant and anti-inflammatory properties .

科学研究应用

Neuropharmacological Applications

Oleacein has shown promising potential in the treatment of neuroinflammation and depression. Recent studies highlight its ability to act as a TrkB receptor agonist, which is crucial for neurotrophic signaling.

Antidepressant Properties

A study conducted by researchers at the University of Tsukuba demonstrated that this compound could mitigate depressive behaviors in a mouse model induced by lipopolysaccharide (LPS), a bacterial toxin that triggers neuroinflammation. Key findings include:

- Mechanism of Action : this compound administration led to increased expression of brain-derived neurotrophic factor (BDNF) and reduced levels of inflammatory cytokines such as TNFα, IL1β, and IL6 in the hippocampus .

- Experimental Results : Mice treated with this compound showed significantly reduced immobility in the tail suspension test compared to controls, indicating an antidepressant-like effect .

| Parameter | Control Group | This compound Group |

|---|---|---|

| BDNF Expression | Low | High |

| TNFα Levels | High | Low |

| Immobility Time (seconds) | 120 | 60 |

Neuroprotective Effects

This compound's neuroprotective properties extend beyond depression. It enhances neurogenesis and protects against oxidative stress, making it a candidate for treating neurodegenerative diseases.

- In vitro Studies : Treatment of SH-SY5Y human neuronal cells with this compound resulted in increased BDNF gene expression and decreased inflammatory responses .

- In vivo Studies : this compound treatment in a transgenic mouse model showed significant neuroprotective effects against LPS-induced neuroinflammation .

Anti-inflammatory Applications

This compound exhibits potent anti-inflammatory properties, making it valuable in managing conditions related to chronic inflammation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use as a natural preservative or therapeutic agent.

- Study Findings : this compound was effective against Escherichia coli and Staphylococcus aureus in laboratory settings, underscoring its potential as an antimicrobial agent .

Skin Health Applications

Recent investigations into this compound's effects on skin aging have revealed its efficacy in skincare formulations.

Anti-aging Properties

A study evaluated the impact of this compound on skin aging parameters:

- Efficacy : this compound improved skin hydration and elasticity while reducing oxidative stress markers associated with aging .

- Formulation Development : Incorporating this compound into skincare products may enhance their overall effectiveness against aging signs.

Longevity Research

Emerging studies suggest that this compound may influence lifespan extension and stress resistance in model organisms such as Caenorhabditis elegans.

作用机制

相似化合物的比较

- Oleocanthal

- Hydroxytyrosol

- Oleuropein

Oleacein stands out due to its unique combination of antioxidant, anti-inflammatory, and cardioprotective properties, making it a valuable compound for various scientific and industrial applications.

生物活性

Oleacein is a rare phenolic compound predominantly found in extra virgin olive oil (EVOO), recognized for its potential health benefits. This article delves into the biological activities of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties, along with its effects on metabolic processes.

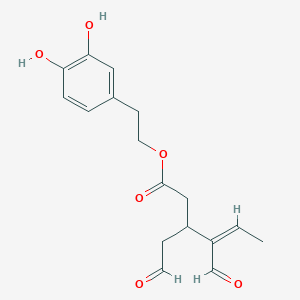

Chemical Structure and Synthesis

This compound is derived from oleuropein, a major phenolic compound in olives. Recent advancements in synthetic methodologies have enabled the efficient conversion of oleuropein to this compound using solid acid catalysts, which has facilitated more extensive research into its biological properties .

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress—a contributing factor in various chronic diseases. Studies have shown that this compound can scavenge free radicals and enhance the body's antioxidant defenses, thus protecting cells from damage .

2. Anti-inflammatory Effects

This compound has been demonstrated to reduce inflammation by modulating key inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as IL-1β and COX-2, which are implicated in chronic inflammatory conditions . In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), consumption of EVOO high in this compound resulted in decreased white blood cell counts through the promotion of apoptosis in leukemic cells .

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against hematological malignancies. It has been shown to induce apoptosis in cancer cells by downregulating survivin, an anti-apoptotic protein . In vitro studies have reported that this compound can inhibit the proliferation of cancer cells and enhance the expression of apoptotic markers .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Gene Expression Modulation : this compound influences gene expression related to inflammation and metabolism. For instance, it has been shown to downregulate genes associated with lipid accumulation and inflammation in adipocytes derived from human stem cells .

- Epigenetic Effects : this compound may also exert epigenetic effects by altering histone acetylation patterns, thereby influencing gene expression related to cancer cell survival and proliferation .

- Interaction with Signaling Pathways : this compound's interaction with NF-κB signaling pathways has been highlighted as a crucial mechanism for its anti-inflammatory effects .

Clinical Trials on CLL Patients

A notable study investigated the effects of high-oleacein EVOO on patients with CLL. Results indicated a statistically significant reduction in white blood cell counts after three months of dietary intervention. Additionally, improvements in glucose metabolism were observed, suggesting a dual benefit for patients suffering from both leukemia and metabolic dysregulation .

Metabolic Studies

In metabolic studies involving human adipose-derived stem cells (hASCs), this compound treatment led to reduced lipid accumulation and improved inflammatory profiles. This suggests its potential role in managing obesity-related conditions through modulation of adipocyte metabolism .

Summary of Research Findings

属性

CAS 编号 |

149183-75-5 |

|---|---|

分子式 |

C17H20O6 |

分子量 |

320.3 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2-/t14-/m0/s1 |

InChI 键 |

XLPXUPOZUYGVPD-VMPILDALSA-N |

SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

手性 SMILES |

C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

规范 SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

同义词 |

(3S,4E)-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester; [S-(E)]-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。